molecular formula C13H13NO4S2 B2584136 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide CAS No. 1797140-98-7

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2584136
CAS No.: 1797140-98-7
M. Wt: 311.37
InChI Key: GCPKXKTUSRTEGE-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a complex organic compound featuring a unique combination of furan, thiophene, and cyclopropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates. These intermediates are then coupled using a cyclopropanesulfonamide moiety under specific reaction conditions.

  • Step 1: Synthesis of Furan-2-carbonyl Intermediate

      Reagents: Furan, acyl chloride

      Conditions: Catalytic amounts of a Lewis acid, such as aluminum chloride, at low temperatures.

  • Step 2: Synthesis of Thiophen-2-yl Intermediate

      Reagents: Thiophene, acyl chloride

      Conditions: Similar to the furan intermediate synthesis, using a Lewis acid catalyst.

  • Step 3: Coupling Reaction

      Reagents: Furan-2-carbonyl intermediate, thiophen-2-yl intermediate, cyclopropanesulfonamide

      Conditions: Base such as triethylamine, solvent like dichloromethane, room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.

    Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.

    Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, mild heating.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Alcohol derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide vs. N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide: The cyclopropane ring in the former provides unique steric and electronic properties compared to the benzene ring in the latter.

    This compound vs. N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide: The cyclopropane ring offers more rigidity and distinct reactivity compared to the ethane moiety.

Uniqueness

The presence of the cyclopropane ring in this compound imparts unique steric and electronic characteristics, making it a valuable compound for various applications. Its combination of furan and thiophene rings also contributes to its distinct chemical behavior and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKXKTUSRTEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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